

In-Depth Technical Guide to 2,3-Dibromo-5-nitropyridine

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Compound of Interest

Compound Name: **2,3-Dibromo-5-nitropyridine**

Cat. No.: **B100588**

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CAS Number: 15862-36-9

This technical guide provides a comprehensive overview of **2,3-Dibromo-5-nitropyridine**, a key intermediate in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals involved in drug development and other areas of chemical research.

Chemical and Physical Properties

2,3-Dibromo-5-nitropyridine is a halogenated and nitrated pyridine derivative. Its structure, featuring two bromine atoms and a nitro group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of **2,3-Dibromo-5-nitropyridine**

Property	Value
CAS Number	15862-36-9
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂
Molecular Weight	281.89 g/mol
Appearance	Light yellow to brown crystalline powder
Melting Point	78-82 °C
Boiling Point	311.4 °C (Predicted)
Purity	Typically >97%

Synthesis and Reactivity

While a specific, detailed laboratory-scale synthesis protocol for **2,3-Dibromo-5-nitropyridine** is not readily available in public literature, its synthesis can be conceptually approached through the nitration of a dibromopyridine precursor. The reactivity of the pyridine ring is influenced by the existing substituents.

A plausible synthetic route involves the direct nitration of 2,3-dibromopyridine. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity for the nitro group at the 5-position.

The reactivity of **2,3-Dibromo-5-nitropyridine** is characterized by the presence of two bromine atoms, which can be selectively displaced or participate in cross-coupling reactions, and a nitro group that can be reduced to an amino group. This trifunctional nature allows for diverse synthetic elaborations.

Spectroscopic Data

Definitive, publicly available spectroscopic data for **2,3-Dibromo-5-nitropyridine** is limited. However, based on its structure, the expected spectral characteristics are outlined below. Researchers should obtain and interpret their own analytical data for positive identification.

Table 2: Predicted Spectroscopic Data for **2,3-Dibromo-5-nitropyridine**

Spectroscopy	Expected Characteristics
¹ H NMR	Two aromatic protons would be expected in the downfield region, likely exhibiting doublet or doublet of doublets splitting patterns due to coupling with each other and the nitrogen atom. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and nitro groups.
¹³ C NMR	Five distinct signals for the pyridine ring carbons would be anticipated. The carbons bearing the bromine and nitro groups would show characteristic chemical shifts.
IR Spectroscopy	Characteristic peaks for C-Br stretching, C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1530-1560 cm^{-1} and 1345-1365 cm^{-1} , respectively).
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the molecular weight (281.89 g/mol), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Applications in Research and Development

Halogenated nitropyridines are valuable intermediates in the synthesis of a wide range of biologically active compounds, particularly in the development of kinase inhibitors.^{[1][2]} The pyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bonding interactions within the ATP-binding site of these enzymes.

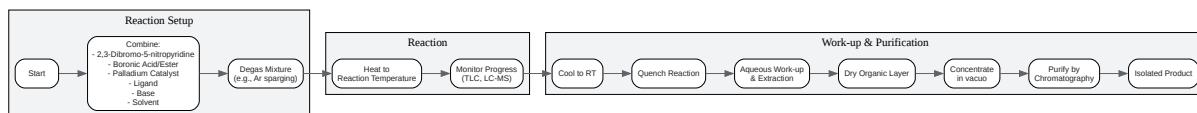
While specific examples detailing the use of **2,3-Dibromo-5-nitropyridine** in the synthesis of named drug candidates are not prevalent in the public domain, its structural motifs are highly relevant to this area of research. The bromo- and nitro- functionalities provide handles for

introducing various substituents to modulate the potency, selectivity, and pharmacokinetic properties of potential drug molecules.

One of the key reactions for functionalizing this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This is a powerful tool for building complex molecular architectures.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving a bromopyridine like **2,3-Dibromo-5-nitropyridine**. The specific conditions would need to be optimized for the particular substrates being used.



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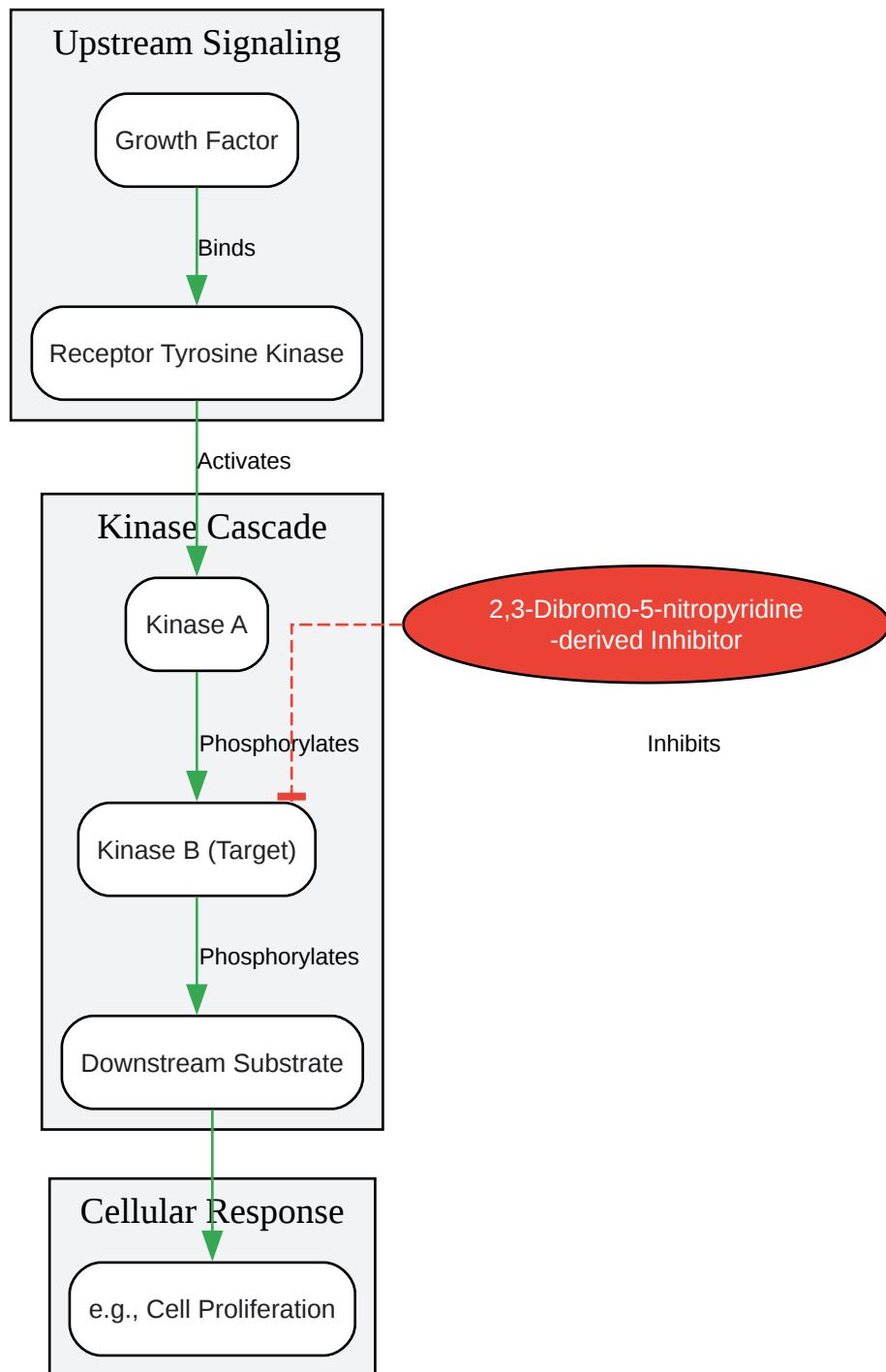
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways in Drug Development

As previously mentioned, pyridinyl-based compounds are often designed as inhibitors of protein kinases. These enzymes are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

A common strategy in cancer drug development is to target key kinases in pathways such as the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway. An inhibitor designed from a **2,3-Dibromo-5-nitropyridine** scaffold could potentially bind to the ATP-binding site of a kinase like

MEK or Akt, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.



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Caption: Inhibition of a generic kinase signaling pathway.

Safety and Handling

2,3-Dibromo-5-nitropyridine should be handled by trained professionals in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,3-Dibromo-5-nitropyridine is a valuable and versatile intermediate for organic synthesis. Its trifunctional nature provides multiple avenues for the construction of complex molecules, making it particularly relevant for the development of novel therapeutics, such as kinase inhibitors. While detailed public data on its synthesis and spectroscopic properties are sparse, its structural features suggest significant potential for applications in drug discovery and materials science. Further research into this compound is warranted to fully explore its synthetic utility.

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References

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